Product packaging for Symplocosin(Cat. No.:CAS No. 11042-30-1)

Symplocosin

Cat. No.: B1237533
CAS No.: 11042-30-1
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Lignan (B3055560) Glucosides

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical compounds derived from natural sources. Within this vast discipline, lignans (B1203133) represent a major class of polyphenolic compounds. They are formed by the oxidative coupling of two phenylpropanoid units. When a lignan is chemically bound to a sugar moiety, typically a glucose unit, it forms a lignan glucoside.

Symplocosin is a prime example of a lignan glucoside. nih.gov Its structure consists of a furofuran lignan core, specifically (+)-pinoresinol, attached to a glucose molecule via a glycosidic bond. nih.gov This classification places this compound within a significant group of plant secondary metabolites that are of considerable interest to researchers due to their structural diversity and potential biological activities. researchgate.netevitachem.com The compound's full chemical name is 4-[4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl hexopyranoside. nih.govevitachem.com

Historical Perspective on this compound Investigation and Related Compounds

The scientific investigation of this compound is intrinsically linked to the phytochemical exploration of the plant genus Symplocos. This genus, belonging to the family Symplocaceae, comprises approximately 300 to 400 species of trees and shrubs found in tropical and subtropical regions of Asia and the Americas. scirp.orgcalacademy.orgbioone.org The genus has a rich fossil record extending back to the Tertiary period, indicating a long evolutionary history and presence in ecosystems across Europe and North America where it is no longer found today. calacademy.orgbioone.orgbrit.orgresearchgate.net

Historically, various Symplocos species have been utilized in traditional practices. For instance, the leaves and bark of certain species, known as "loba" in Indonesia, have been a crucial, and once scarce, ingredient for creating mordants in traditional dyeing processes. botanicalcolors.com In the Indian traditional system of medicine, Ayurveda, Symplocos species have been used for various treatments. scirp.orgmdpi.com This long-standing ethnobotanical relevance has spurred modern scientific inquiry into the chemical constituents of these plants.

Phytochemical analyses of the Symplocos genus have revealed a wealth of compounds. A study on Symplocos cochinchinensis var. philippinensis led to the isolation of this compound alongside other related compounds. scirp.org It is important to distinguish this compound, the lignan glucoside, from a class of triterpene saponins (B1172615) also isolated from this genus, which have been named "symplocosins" (e.g., symplocosins A, B, C-P). scirp.orgnih.govresearchgate.net Further research on Symplocos cochinchinensis has identified other lignan glucosides, including symplolignans A and B, nortracheloside, and dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside, highlighting the chemical diversity of this genus. researchgate.net

Significance of this compound in Current Research Landscape

This compound holds significance in the current research landscape primarily within the fields of natural products chemistry and pharmacognosy. It serves as a model compound for the study of lignan glucosides, their structures, and their chemical properties. evitachem.com The hydrolysis of its glycosidic bond, for example, can be studied to understand its stability and the potential release of its aglycone component. evitachem.com

The broader interest in this compound is fueled by the documented biological activities of related lignan glucosides isolated from Symplocos species. For instance, a study focusing on lignan glycosides from the leaves and stems of Symplocos cochinchinensis demonstrated their potential hepatoprotective (liver-protecting) properties. researchgate.net While research on this compound itself is specific, its identity as a lignan glucoside from a medicinally relevant plant genus makes it a subject of interest for the discovery of new bioactive molecules. mdpi.comresearchgate.net The ongoing exploration of the Symplocos genus for novel compounds with potential applications continues to underscore the importance of characterizing its individual constituents like this compound. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O11 B1237533 Symplocosin CAS No. 11042-30-1

Properties

IUPAC Name

2-[4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417709
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11042-30-1
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Advanced Isolation Methodologies of Symplocosin

Botanical and Biological Sources of Symplocosin

This compound has been isolated from several distinct plant genera, indicating a scattered but significant presence in the plant kingdom. nih.govevitachem.complantaedb.com

Specific Plant Genera and Species Implicated in this compound Production

The primary plant species known to produce this compound include:

Symplocos cochinchinensis : This species, particularly the leaves of Symplocos cochinchinensis var. philippinensis, has been a notable source for the isolation of this compound and its analogs. scirp.orgscirp.orgresearchgate.net

Balanophora japonica : This holoparasitic plant is another confirmed source of this compound. nih.govevitachem.comkew.org

Vitex glabrata : This deciduous tree has also been identified as a producer of this compound. nih.govtheferns.infoplantaedb.com

Table 1: Plant Species Containing this compound

Genus Species Common Name Family
Symplocos cochinchinensis Lodh Tree Symplocaceae
Balanophora japonica - Balanophoraceae
Vitex glabrata Smooth Chaste Tree Lamiaceae

Geographic Distribution and Ecological Niche of this compound-Producing Organisms

The organisms that produce this compound inhabit diverse geographical regions and ecological niches across the globe.

Symplocos cochinchinensis : This species has a wide distribution, ranging from Nepal, northeast India, and southern China to New Guinea, Australia, and the Pacific. theferns.infowikipedia.org It is a variable species with numerous subspecies and varieties, many with narrow geographical ranges. theferns.infowikipedia.org It typically grows as an evergreen shrub or tree in humid tropical biomes. mdpi.com This plant is often found in tropical and subtropical areas, including the Amami and Okinawa Islands, Taiwan, Southern China, and Indochina, where it can grow up to 15 meters tall. scirp.orgjst.go.jp

Balanophora japonica : This holoparasitic perennial plant is native to south-central and southern Japan. kew.org It grows primarily in subtropical biomes and is entirely dependent on its host plants for nutrients. kew.orgbiorxiv.org It is commonly found in the western part of the Japanese archipelago and Taiwan. scirp.org

Vitex glabrata : This medium-sized deciduous tree is found throughout tropical Asia, including India, Bangladesh, and Assam, and extends to Indonesia, the Philippines, Papua New Guinea, Australia, and the Marianas Islands. theferns.infowikipedia.org It typically grows in mixed evergreen forests, often along forest edges, and can also be found in deciduous forests or grasslands at elevations up to 1,000 meters. theferns.info

Optimized Extraction and Preparative Separation Techniques for this compound Isolation

The isolation of this compound from its natural sources requires sophisticated extraction and purification methods to achieve high purity.

Solvent Systems and Modern Chromatographic Protocols for High-Purity this compound

The initial extraction of this compound from plant material, such as the leaves of Symplocos cochinchinensis var. philippinensis, is often carried out using methanol (B129727) (MeOH). scirp.orgscirp.org The resulting extract is then typically partitioned with different solvents. The 1-butanol (B46404) (BuOH)-soluble fraction has been shown to be particularly rich in this compound and its derivatives. scirp.orgscirp.orgjst.go.jpnih.gov

Further purification relies on a variety of modern chromatographic techniques. Column chromatography is a fundamental step, often followed by more advanced methods to separate complex mixtures. researchgate.net Preparative Thin-Layer Chromatography (TLC) has also been utilized for the purification of related compounds from Symplocos species. scirp.org

Emerging Isolation Methodologies for this compound and its Analogs

High-Speed Countercurrent Chromatography (HSCCC) is an emerging and effective technique for the separation and purification of natural products. globalresearchonline.net This liquid-liquid partition chromatography method offers advantages such as high sample capacity and low solvent consumption. aocs.org While specific applications of HSCCC for this compound are not extensively documented, its successful use for isolating structurally similar compounds, like other glycosides and saponins (B1172615), suggests its high potential for obtaining high-purity this compound. evitachem.compan.olsztyn.pl The technique's ability to handle crude extracts and perform preparative-scale separations makes it a valuable tool for natural product isolation. globalresearchonline.net

Molecular imprinting is another advanced separation technology that could potentially be applied to the isolation of this compound. This technique involves creating polymer matrices with specific recognition sites for a target molecule, allowing for highly selective separation.

Biosynthetic Pathways and Precursors of Symplocosin

Proposed Biosynthetic Routes and Enzymatic Transformations Leading to Symplocosin

The biosynthesis of this compound is a multi-step process involving precursor molecules and specific enzymatic reactions to assemble the final complex structure. The pathway originates from the general phenylpropanoid pathway, which produces a wide array of plant secondary metabolites.

Identification of Key Intermediates in this compound Biosynthesis (e.g., pinoresinol (B1678388) derivatives)

The formation of this compound begins with precursors from the phenylpropanoid pathway, leading to key intermediates that form the core of the molecule.

Coniferyl Alcohol: The primary precursor for the lignan (B3055560) core of this compound is coniferyl alcohol.

Pinoresinol and its Derivatives: The central event in the formation of the aglycone (non-sugar portion) is the dimerization of two coniferyl alcohol molecules. This reaction produces the fundamental furofuran lignan structure known as pinoresinol. wikipedia.orgoup.com Pinoresinol exists in different stereoisomeric forms, such as (+)-pinoresinol and its diastereomer (+)-epipinoresinol. nih.govoup.com These pinoresinol derivatives are the direct and key intermediates that are subsequently modified to form this compound. nih.govhebmu.edu.cn this compound is specifically a glucoside of these pinoresinol structures, with names like (+)-pinoresinol 4-O-beta-D-glucopyranoside and epipinoresinol-4'-O-glucoside appearing in chemical databases. nih.govoup.comresearchgate.net Hydrolysis of this compound under acidic or enzymatic conditions cleaves the glucose unit, releasing the pinoresinol-based aglycone. hebmu.edu.cnevitachem.com

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is encoded by specific genes within the plant's genome. These genes code for the enzymes involved in the biosynthetic pathway and are subject to complex regulatory controls.

Investigation of Gene Clusters Involved in this compound Production in Symplocaceae

The family Symplocaceae belongs to the order Ericales, which is known to contain plants that produce pinoresinol. bergianska.se Phylogenetic studies have been conducted on the Symplocos genus to understand the relationships between its approximately 300 species. researchgate.netresearchgate.net While specific lignan glucosides like (-)-pinoresinol-β-D-glucoside have been isolated from Symplocos species, detailed investigations into the specific gene clusters responsible for this compound biosynthesis within the Symplocaceae family are not yet widely reported in existing literature. researchgate.net The identification of such gene clusters would involve sequencing the genomes of this compound-producing Symplocos species and identifying candidate genes for dirigent proteins, P450s, and glucosyltransferases that are expressed in tissues where the compound accumulates.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated within the plant. Production can be influenced by developmental stage, tissue type, and in response to external environmental stimuli such as pathogen attack or UV light. This regulation occurs at the genetic level, where transcription factors can turn the expression of biosynthetic genes on or off. While the general principles of metabolic regulation are well-understood, the specific transcription factors and signaling pathways that govern the biosynthesis of this compound in Symplocaceae remain an area for future investigation. evitachem.comevitachem.com

Chemoenzymatic and Biotechnological Approaches for this compound Production

Due to the low yields often associated with extracting natural products from plants, researchers are exploring alternative production methods that combine chemical synthesis and biotechnology. wikipedia.org

Chemoenzymatic Synthesis: This approach leverages the strengths of both traditional chemical synthesis and biocatalysis. nih.govnih.gov A potential chemoenzymatic route to this compound would involve the efficient chemical synthesis of the pinoresinol or epipinoresinol (B161446) aglycone. This would be followed by a highly selective enzymatic glycosylation step to add the glucose moiety. researchgate.netevitachem.com Using an enzyme like a glucosyltransferase for the final step is advantageous because it can attach the sugar to a specific position on the molecule without the need for complex and often inefficient protection and deprotection steps that are common in purely chemical methods. nih.govnih.gov

Biotechnological Production: Modern biotechnology offers the possibility of producing this compound in engineered microorganisms. evitachem.com This field, known as metabolic engineering, involves transferring the entire biosynthetic pathway for this compound into a host organism like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). ku.edu This would require the successful identification and transfer of the genes encoding the necessary enzymes, such as the dirigent protein, any modifying P450s, and the final glucosyltransferase. By optimizing the metabolic pathways of the host organism, it may be possible to achieve sustainable, scalable, and cost-effective production of this compound in industrial bioreactors. nih.gov

Chemical Synthesis and Derivatization of Symplocosin

Total Synthesis Strategies for Symplocosin

The total synthesis of this compound has not been explicitly detailed in widely available literature. However, strategies for its synthesis can be inferred from the extensive work done on its aglycone, (+)-epipinoresinol, and other structurally related furofuran lignans (B1203133). The primary challenge lies in the stereocontrolled construction of the bicyclic furo[3,4-c]furan core and the subsequent glycosylation.

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. icj-e.org The process involves breaking bonds (disconnections) to simplify the structure, leading to precursor molecules. unizg.hrscitepress.org

For this compound (C₂₆H₃₂O₁₁), the most logical initial disconnection is the glycosidic bond, separating the glucose moiety from the aglycone, symplocosigenol ((+)-epipinoresinol). hebmu.edu.cnnih.gov This simplifies the target to a lignan (B3055560) synthesis problem.

The core of symplocosigenol is the 3,7-dioxabicyclo[3.3.0]octane (furo[3,4-c]furan) skeleton. A key retrosynthetic strategy for this core involves a disconnection of the C-O bonds within the furan (B31954) rings and the central C-C bond linking the two aromatic units. This leads back to two C₆-C₃ phenylpropanoid units, such as coniferyl alcohol. This biomimetic approach mimics the natural biosynthetic pathway where the oxidative dimerization of two coniferyl alcohol molecules is the key step in forming the lignan backbone. researchgate.net

Key Retrosynthetic Steps for this compound:

Glycosidic Bond Disconnection: this compound → (+)-Epipinoresinol + Glucose derivative.

Furofuran Ring Disconnection: (+)-Epipinoresinol → Two Phenylpropanoid Monomers (e.g., Coniferyl Alcohol).

The synthesis of furofuran lignans requires precise control over stereochemistry, as the core structure contains multiple chiral centers. numberanalytics.com The relative stereochemistry of the substituents on the bicyclic system is crucial for the identity of the final compound.

Key Synthetic Intermediates: A common and crucial intermediate in lignan synthesis is a diketone or a diol derived from the coupling of two phenylpropanoid units. For instance, the coupling of β-keto esters has been utilized as a strategy to form the lignan skeleton. researchgate.net

Intermediate TypePrecursor ExampleRole in Synthesis
Phenylpropanoid MonomerConiferyl AlcoholThe basic building block for the lignan skeleton.
Dimerized IntermediateSubstituted Butane-1,4-dioneForms the central C4 backbone of the lignan.
Dihydroxy-LignanPinoresinol (B1678388)/Epipinoresinol (B161446)The core aglycone structure prior to glycosylation.

Stereochemical Control: Achieving the correct stereochemistry is a paramount challenge. numberanalytics.com Modern synthetic methods are employed to control the formation of stereoisomers. An enantioselective synthesis approach for similar chiral 1,4-benzodioxane (B1196944) lignans has utilized Sharpless asymmetric dihydroxylation as a key step to establish specific stereocenters. researchgate.net Such stereoselective reactions are critical for producing a single, optically active isomer like the natural form of this compound, rather than a mixture of stereoisomers. numberanalytics.com

While a specific published total synthesis for this compound is not readily found, the synthesis of related lignans provides a framework for comparison. For example, the synthesis of nordihydroguaiaretic acid was achieved through a route involving two Stobbe condensations to build the lignan skeleton, followed by functional group transformations. researchgate.net Another approach for synthesizing (±)-sinaiticin involved a coupling reaction using silver oxide and a cyclization step with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

These chemical synthesis routes can be contrasted with total biosynthesis, which often involves fewer steps and proceeds more directly to the target molecule. rsc.org However, chemical synthesis offers greater flexibility, allowing for the creation of a wider variety of analogues that are not accessible through biological pathways. rsc.org

Key Synthetic Intermediates and Stereochemical Control in this compound Synthesis

Semi-Synthesis and Late-Stage Functionalization of this compound

Semi-synthesis involves using a naturally isolated compound as a starting material for chemical modifications. This approach can be more efficient than total synthesis if the natural product is readily available. For this compound, semi-synthesis could start from its aglycone, (+)-epipinoresinol, or a related lignan.

Late-stage functionalization would involve modifying the this compound molecule itself. Key reactions could include:

Glycosylation: The enzymatic or chemical addition of a glucose unit to the aglycone. In nature, this step is catalyzed by specific enzymes called UDP-glucosyltransferases (UGTs). researchgate.net

Acylation/Alkylation: Modification of the free phenolic hydroxyl groups to produce new esters or ethers.

Aromatic Substitution: Introduction of new functional groups onto the aromatic rings, although this can be challenging without affecting other parts of the molecule.

Studies on triterpenoid (B12794562) saponins (B1172615) from Symplocos species have demonstrated the use of semi-synthesis to create new derivatives for biological testing. researchgate.net A similar approach applied to this compound could yield a variety of novel compounds.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is a common strategy in medicinal chemistry to investigate and optimize the biological activity of a lead compound. evitachem.com For this compound, this would involve systematic modifications to its structure.

Strategies for Analog Synthesis:

Modification of Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups) on the phenyl rings.

Variation of the Glycosidic Moiety: Replacing glucose with other sugars or removing it entirely.

Alteration of the Lignan Core: Modifying the furofuran ring system or changing the stereochemistry to produce diastereomers.

The synthesis of new benzimidazole (B57391) analogues has been shown to produce compounds with significant inhibitory potential against β-glucuronidase, and a similar approach of creating a library of this compound derivatives could be fruitful. researchgate.net

Rational design uses an understanding of a molecule's structure and its interaction with a biological target to design new derivatives with enhanced or modulated activity. nih.gov This approach is more targeted than synthesizing random analogs.

The process typically involves:

Identifying a Biological Target: Determining the enzyme or receptor with which this compound or its derivatives interact.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds and testing their biological activity to understand which parts of the molecule are essential for its function. researchgate.net

Computational Modeling: Using molecular docking to predict how designed analogs will bind to the target, helping to prioritize which compounds to synthesize.

For example, a rational approach was used to synthesize 5-amino-2-oxindole derivatives with promising antiglaucomic activity. nih.gov A similar targeted strategy for this compound derivatives, guided by SAR and computational studies, could lead to the development of compounds with specifically tailored properties.

Library Synthesis and Screening of this compound Analogs

The generation of a chemical library based on the this compound scaffold is a strategic approach to developing novel bioactive agents. This process typically involves the semisynthesis of derivatives from the natural product or the modification of key intermediates in a total synthesis pathway. The goal is to produce a diverse set of analogs with targeted modifications to probe their interactions with biological targets.

The synthesis of a this compound analog library would likely focus on several key structural regions: the phenolic hydroxyl groups, the methoxy (B1213986) groups, and the glycosidic linkage. These positions are often critical for modulating properties such as solubility, metabolic stability, and target binding affinity. For instance, acylation or alkylation of the phenolic hydroxyls can alter the compound's lipophilicity and hydrogen bonding capacity.

While a comprehensive, published library of synthetic this compound analogs and their systematic screening is not extensively documented in publicly available literature, the principles of such an undertaking can be inferred from studies on related natural products. For example, research on other lignans and saponins from the Symplocos genus has involved the creation and screening of semisynthetic derivatives. researchgate.net These studies often employ parallel synthesis techniques to efficiently generate a multitude of analogs.

The screening of a this compound analog library would be guided by the known or hypothesized biological activities of the parent compound. Based on the activities of related lignans, potential screening targets could include enzymes such as cAMP-phosphodiesterase, which is associated with central nervous system effects. Furthermore, given the diverse biological activities reported for compounds from the Symplocos genus, a broad screening approach against various cell lines and enzymatic assays would be beneficial. researchgate.net

For instance, a library of this compound derivatives could be screened for their cytotoxic effects against a panel of cancer cell lines to identify potential anticancer agents. The table below illustrates a hypothetical screening of a small, focused library of this compound analogs, with modifications at the R1 and R2 positions of the core structure.

Table 1: Hypothetical Library of this compound Analogs and their Biological Activity

Compound IDR1 ModificationR2 ModificationCytotoxicity (IC₅₀ in µM) vs. HepG2 Cells
This compound-H-CH₃>100
Analog 1-COCH₃-CH₃75.4
Analog 2-H-H92.1
Analog 3-COCH₂CH₃-CH₃68.2
Analog 4-H-CH₂CH₃85.7

This table is illustrative and based on general principles of structure-activity relationships for similar natural products.

The data from such a screening would be instrumental in establishing a preliminary structure-activity relationship. For example, if acylation at the R1 position (Analog 1 and 3) consistently leads to increased cytotoxicity compared to the parent this compound, this would suggest that this position is a key site for modification to enhance anticancer activity. Further diversification of this position could then be pursued to optimize potency.

In addition to cytotoxicity, a this compound analog library could be screened for other biological activities, such as anti-inflammatory, antioxidant, or neuroprotective effects, reflecting the broad therapeutic potential of lignans. The results of these screens would provide a valuable dataset for guiding future drug discovery efforts based on the this compound scaffold.

Mechanistic Elucidation of Symplocosin S Biological Actions Pre Clinical Focus

Cellular and Subcellular Targets of Symplocosin

The interaction of this compound with specific cellular components is foundational to its biological activity. While direct binding studies on this compound are limited, predictive models and research on related compounds provide insights into its potential targets.

Receptor Binding and Ligand-Target Interactions of this compound

Computational predictions suggest that this compound may interact with several nuclear receptors. These interactions, if confirmed, would classify this compound as a potential modulator of hormone and metabolic signaling pathways. However, it is critical to note that these are predicted interactions and await experimental validation.

Table 1: Predicted Receptor Binding for this compound

This table outlines the computationally predicted binding affinity of this compound for various receptors. The data is based on predictive modeling and does not represent experimentally confirmed interactions.

Target ReceptorPredicted BindingProbability Score
Androgen Receptor+62.71%
Thyroid Receptor+61.91%
Glucocorticoid Receptor+60.88%
PPAR gamma+60.97%
Aromatase-55.65%

Enzyme Modulation by this compound (Inhibition/Activation)

The ability of a compound to inhibit or activate enzymes is a common mechanism of action for many bioactive molecules. nih.govnih.gov Studies investigating extracts from Symplocos cochinchinensis and isolated related compounds have assessed their effects on specific enzymes. In one study, a compound closely related to this compound, this compound K, was evaluated for its cytotoxic effects on A549 lung carcinoma cells. researchgate.net Furthermore, investigations into the α-glucosidase inhibitory activity of compounds isolated from Symplocos cochinchinensis found that they did not exhibit this effect. researchgate.net This suggests that this compound's biological activities are likely not mediated through the inhibition of this particular enzyme. researchgate.netresearchgate.net

Ion Channel Modulation by this compound

Ion channels are crucial for a vast array of physiological processes, and their modulation represents a significant area of therapeutic research. nih.govnih.gov However, based on currently available pre-clinical data, there is no direct evidence to suggest that this compound's mechanism of action involves the modulation of ion channels.

Molecular Signaling Pathways Modulated by this compound

Evidence suggests that the primary mechanism of this compound's action is through the modulation of complex intracellular signaling networks that regulate cellular responses to stress, inflammation, and other stimuli. Research on lignans (B1203133), the chemical class to which this compound belongs, has highlighted several key pathways. researchgate.net

This compound's Influence on Kinase Cascades and Transcription Factors (e.g., Keap1/Nrf2/ARE, NF-кB, TGF-β/Smad 2/3)

A significant body of research points toward the modulation of pivotal transcription factors as the core mechanism for the biological effects of lignans. researchgate.net

Keap1/Nrf2/ARE Pathway: The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. mdpi.comfrontiersin.org Under normal conditions, Keap1 targets Nrf2 for degradation. frontiersin.org However, upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. mdpi.comfrontiersin.org A review of hepatoprotective dibenzocyclooctadiene lignans, a related class of compounds, identified the Keap1/Nrf2/ARE pathway as a principal molecular mechanism for their antioxidant effects. researchgate.net This suggests that this compound may act as an Nrf2 activator, enhancing the cell's capacity to counteract oxidative damage.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to regulating inflammatory responses. youtube.com Activation of this pathway leads to the nuclear translocation of NF-κB dimers, which then induce the expression of pro-inflammatory genes. researchgate.netresearchgate.net Studies on lignan (B3055560) glycosides and extracts from Symplocos species have demonstrated anti-inflammatory activity mediated through the suppression of the NF-κB signaling pathway. researchgate.net This inhibition can block the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines. researchgate.netevitachem.com

TGF-β/Smad 2/3 Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and fibrosis. nih.gov The signal is transduced through the phosphorylation of Smad2 and Smad3 proteins, which then complex with Smad4 and translocate to the nucleus to regulate target gene transcription. nih.gov The molecular mechanism of action for hepatoprotective lignans has been shown to involve the modulation of the TGF-β/Smad 2/3 signaling pathway, indicating another potential target for this compound. researchgate.net

Regulation of Gene Expression

The modulation of the signaling pathways described above directly translates to the regulation of gene expression, which is the ultimate downstream effect of this compound's interaction with cellular machinery. uni-goettingen.depressbooks.pubmhmedical.com The process of turning genes on or off allows a cell to respond to its environment and is fundamental to the mechanisms of action for many bioactive compounds. pressbooks.pub

By influencing transcription factors like Nrf2, NF-κB, and Smad proteins, this compound can orchestrate a complex gene expression response:

Upregulation of Cytoprotective Genes: Through activation of the Nrf2 pathway, this compound likely upregulates the expression of genes containing an Antioxidant Response Element (ARE) in their promoters. mdpi.commdpi.com This includes genes for antioxidant enzymes and detoxification proteins.

Downregulation of Pro-inflammatory Genes: By inhibiting the NF-κB pathway, this compound can decrease the transcription of genes that encode pro-inflammatory cytokines and other mediators of inflammation. evitachem.com

Modulation of Fibrotic and Proliferative Genes: Interaction with the TGF-β/Smad pathway suggests that this compound could influence the expression of genes involved in tissue remodeling and cell growth. researchgate.netnih.gov

Table 2: Summary of this compound's Predicted Effects on Gene Regulation

This table summarizes the likely outcomes on gene expression based on this compound's modulation of key signaling pathways.

Signaling PathwayKey Transcription Factor(s)Predicted Effect on Gene Expression
Keap1/Nrf2/ARENrf2Upregulation of antioxidant and cytoprotective genes. researchgate.netmdpi.com
NF-κBNF-κB (p65)Downregulation of pro-inflammatory and immune response genes. researchgate.netevitachem.com
TGF-β/SmadSmad 2/3Modulation of genes involved in cell proliferation, differentiation, and fibrosis. researchgate.net

Crosstalk with Key Cellular Homeostatic Pathways

Pre-clinical in vitro research indicates that this compound and its aglycone, pinoresinol (B1678388), engage in significant crosstalk with several fundamental cellular signaling pathways crucial for maintaining homeostasis. This interaction appears to be central to its biological activities, particularly its anti-inflammatory effects.

Key signaling pathways modulated by this compound and its related compounds include:

Nuclear Factor-κB (NF-κB) Pathway: this compound, primarily in the form of (+)-pinoresinol-O-β-D-glucopyranoside, has been shown to inhibit the activation of the NF-κB pathway. spandidos-publications.comresearchgate.net This pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. By inactivating this pathway, this compound can effectively suppress the downstream production of inflammatory mediators. spandidos-publications.comresearchgate.net Studies on pinoresinol further support this, demonstrating that it blocks the NF-κB signaling pathway in various immune and cancer cells. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including p38, extracellular-signal-regulated kinase (ERK) 1/2, and c-Jun N-terminal kinase (JNK), are critical regulators of cellular processes like proliferation, differentiation, and stress responses. Research demonstrates that (+)-pinoresinol-O-β-D-glucopyranoside can significantly decrease the influenza H1N1-induced activation of the p38 MAPK pathway, while not affecting the JNK or ERK MAPK pathways. spandidos-publications.com In contrast, studies on pinoresinol in microglia suggest its inhibitory effects are mediated by the phosphorylation of ERK1/2 MAPK. nih.gov This highlights a potential for differential pathway engagement depending on the specific form of the compound and the cell type.

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is vital for cell survival, growth, and proliferation. Evidence suggests that the pharmacological action of this compound may involve this pathway. (+)-Pinoresinol-O-β-D-glucopyranoside was found to inactivate the PI3K/Akt signaling pathway in influenza virus-infected cells. spandidos-publications.comnih.gov Furthermore, pinoresinol diglucoside (PDG) induced cell migration was shown to be mediated through the activation of the PI3K/Akt signaling pathway. nih.gov

Bone Morphogenetic Protein (BMP) Pathway: In the context of osteogenesis, pinoresinol glucoside has been found to regulate the BMP2 and β-catenin related pathways. researchgate.net It increases the protein levels of BMP2, p-Smad1/5/8, and RUNX2, which are critical for the differentiation of pre-osteoblasts. medchemexpress.com This indicates a role for this compound in modulating pathways related to bone formation and homeostasis.

The following table summarizes the key signaling pathways influenced by this compound and its derivatives based on in vitro findings.

Compound FormPathway ModulatedCellular ContextFindingCitation
(+)-Pinoresinol-O-β-D-glucopyranosideNF-κB, p38 MAPK, PI3K/AktInfluenza Virus-Infected A549 CellsInhibition of pathway activation induced by virus. spandidos-publications.com
PinoresinolNF-κB, ERK1/2 MAPKLPS-Activated MicrogliaAttenuation of inflammatory response via pathway inhibition. researchgate.netnih.gov
Pinoresinol Diglucoside (PDG)PI3K/AktMouse Embryo FibroblastsStimulation of cell migration via pathway activation. nih.gov
Pinoresinol Glucoside (PIN)BMP2/β-cateninPre-osteoblastsRegulation of osteogenic differentiation. researchgate.netmedchemexpress.com

This compound's Impact on Cellular Processes (In Vitro Models)

In vitro studies using various cell models have begun to delineate the specific effects of this compound and its aglycone, pinoresinol, on fundamental cellular processes. These investigations highlight its potential roles in regulating cell death, immune responses, inflammation, and oxidative stress.

This compound and Apoptosis/Cell Cycle Regulation

Research focusing on the aglycone of this compound, pinoresinol, has provided initial evidence for its involvement in apoptosis (programmed cell death) and cell cycle regulation. In vitro studies have shown that pinoresinol possesses chemopreventive properties, inducing increased apoptosis in p53-proficient cells. wikipedia.org This pro-apoptotic activity appears sufficient to inhibit the proliferation of human leukemia (HL60) cells. mdpi.com

Furthermore, pinoresinol has been demonstrated to attenuate colon cancer progression by inducing tumor cell cycle arrest. spandidos-publications.comnih.gov Specifically, it causes a cellular arrest at the G2/M stage of the cell cycle. wikipedia.org In studies on human cancer cell lines (CHL-1, HCT-116, and HepG2), extracts containing pinoresinol induced both apoptosis and necrosis, marked by a significant decrease in DNA quantity in the S and G2-M phases. researchgate.net

While direct studies on this compound are limited, research on related compounds offers some insight. For instance, this compound K, a triterpene saponin (B1150181) from Symplocos cochinchinensis, exhibited moderate cytotoxicity toward A549 lung cancer cells. researchgate.net However, it is crucial to note that this is a different class of compound from the lignan this compound.

The table below details the observed effects of pinoresinol on apoptosis and cell cycle in in vitro models.

CompoundCell Line(s)EffectMechanism/ObservationCitation
Pinoresinolp53-proficient cellsIncreased apoptosisPro-apoptotic activity wikipedia.org
PinoresinolHuman Leukemia (HL60)Inhibition of proliferationPro-apoptotic activity mdpi.com
PinoresinolColon cancer cellsAttenuation of progressionInduction of cell cycle arrest spandidos-publications.comnih.gov
Pinoresinolp53-proficient cellsCell cycle arrestArrest at G2/M stage wikipedia.org

Immunomodulatory Effects of this compound

The immunomodulatory effects of this compound are primarily inferred from its significant anti-inflammatory activities observed in preclinical models. ontosight.ai By modulating key inflammatory pathways and the production of signaling molecules, this compound can influence the behavior of immune cells. Phytochemicals are known to exert immunomodulatory effects by regulating the activities of inflammation-related cells such as macrophages and lymphocytes. mdpi.com

The compound (+)-pinoresinol-O-β-D-glucopyranoside has been shown to inhibit the activation of NF-κB, a critical transcription factor in immune cells that governs the response to inflammatory stimuli. spandidos-publications.comnih.gov This inhibition prevents the transcription of numerous pro-inflammatory genes, thereby modulating the immune response. spandidos-publications.comresearchgate.net The compound also exhibits pronounced inhibitory effects on the expression of pro-inflammatory mediators induced by the influenza H1N1 virus, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein 1 (MCP-1). spandidos-publications.comnih.gov These cytokines and chemokines are pivotal for orchestrating immune cell trafficking and activation during an inflammatory event.

Studies specifically on pinoresinol have shown it possesses the strongest anti-inflammatory properties among several tested plant lignans in human intestinal Caco-2 cells, acting on the NF-κB signaling pathway. thegoodscentscompany.com This suggests a potent ability to modulate the inflammatory status in the gut, a key site of immune activity.

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory mechanisms of this compound and its aglycone, pinoresinol, have been investigated in several in vitro systems, revealing a multi-pronged approach to suppressing inflammatory responses.

The primary mechanism involves the inhibition of major inflammatory signaling pathways, including NF-κB, p38 MAPK, and PI3K/Akt. spandidos-publications.comnih.gov By blocking these cascades, this compound prevents the nuclear translocation of transcription factors like NF-κB, which in turn halts the expression of key inflammatory enzymes and cytokines. spandidos-publications.comresearchgate.net

In vitro studies consistently show that this compound and pinoresinol significantly reduce the production of pro-inflammatory mediators in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.netnih.gov This includes a dose-dependent decrease in:

Nitric Oxide (NO): An inflammatory mediator produced by inducible nitric oxide synthase (iNOS). researchgate.netnih.gov

Prostaglandin (B15479496) E2 (PGE2): A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Pro-inflammatory Cytokines: Including TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

The compound achieves this by attenuating the mRNA and protein expression levels of the enzymes iNOS and COX-2. researchgate.netnih.gov This demonstrates that the anti-inflammatory action occurs at the transcriptional level. Among various plant lignans, pinoresinol has been identified as having particularly strong anti-inflammatory properties by acting on the NF-κB signaling pathway. thegoodscentscompany.com

The following table summarizes the inhibitory effects of pinoresinol on key inflammatory mediators in LPS-activated microglia.

Inflammatory MediatorEffectCellular ModelCitation
Nitric Oxide (NO)Production inhibitedLPS-activated primary microglia nih.gov
Prostaglandin E2 (PGE2)Production inhibitedLPS-activated primary microglia nih.gov
Tumor Necrosis Factor-α (TNF-α)Production inhibitedLPS-activated primary microglia nih.gov
Interleukin-1β (IL-1β)Production inhibitedLPS-activated primary microglia nih.gov
Interleukin-6 (IL-6)Production inhibitedLPS-activated primary microglia nih.gov
Inducible Nitric Oxide Synthase (iNOS)mRNA and protein levels attenuatedLPS-activated primary microglia nih.gov
Cyclooxygenase-2 (COX-2)mRNA and protein levels attenuatedLPS-activated primary microglia nih.gov

Antioxidant Activities and Redox Modulation by this compound

This compound, also known as pinoresinol glucoside, and its aglycone pinoresinol have demonstrated considerable antioxidant potential in various in vitro assays. frontiersin.org The antioxidant activity of lignans is a key aspect of their biological function, contributing to their protective effects against oxidative stress-related cellular damage. ontosight.ai

The mechanisms underlying this antioxidant activity include the ability to scavenge free radicals directly. Pinoresinol has shown significant potential in scavenging hydroxyl and DPPH radicals in chemical assays. researchgate.net The antioxidant activity of lignans can be explained through several mechanisms, such as decreasing the generation of reactive oxygen species (ROS), reducing lipid peroxidation, and increasing the capacity of the tissues' own antioxidant enzyme systems.

Computational studies based on density functional theory suggest that the antioxidant potential of lignans like pinoresinol is related to the bond dissociation enthalpy of their phenolic hydroxyl groups and the stability of the resulting radical, which facilitates hydrogen atom transfer to scavenge free radicals. d-nb.info Interestingly, while pinoresinol shows antioxidant activity, a derivative, 1-acetoxypinoresinol, has a reduced capacity, suggesting that small structural changes can significantly impact this property. mdpi.com Some research also indicates that while acting as an antioxidant in certain assays, pinoresinol may exhibit pro-oxidant activity in lipid-based systems, highlighting its capacity for redox modulation. mdpi.com

In vitro and in vivo studies on pinoresinol-4-O-β-D-glucopyranoside isolated from plums confirmed its antioxidant activity. researchgate.net It has been shown to attenuate oxidative stress, which contributes to its hepatoprotective effects. medchemexpress.commedchemexpress.com

Pharmacological Investigations of Symplocosin in Vitro and in Vivo Pre Clinical Models

In Vitro Pharmacological Profiling of Symplocosin

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled laboratory setting. news-medical.net These assays provide initial insights into a compound's potential therapeutic effects and mechanisms of action before proceeding to more complex in vivo studies. nih.gov For this compound, in vitro investigations have primarily focused on its cytotoxic effects.

Cell-based assays are crucial for observing the effects of a compound on cellular functions. While research into the full spectrum of this compound's activity is ongoing, studies have specifically highlighted its potential in the context of cancer.

Cytotoxicity in Cancer Cell Lines

Research has demonstrated the cytotoxic potential of certain forms of this compound against human cancer cell lines. Specifically, this compound K, a triterpene saponin (B1150181) isolated from the leaves of Symplocos cochinchinensis var. philippinensis, has been evaluated for its effects on lung cancer cells. researchgate.net

One study reported that this compound K exhibited moderate cytotoxicity against the A549 human lung adenocarcinoma cell line. researchgate.net This finding suggests a potential, albeit modest, anti-cancer activity for this specific analogue of this compound. The evaluation of cytotoxicity is a common primary screening method to identify compounds with potential as anti-cancer agents. mdpi.comnih.govchemmethod.com

Interactive Table: Cytotoxicity of this compound K

Compound Cell Line Activity Source

Glucose Uptake in Adipocytes

The effect of isolated this compound on glucose uptake in adipocytes has not been extensively detailed in the available scientific literature. Assays measuring glucose uptake are vital for identifying compounds that could serve as insulin (B600854) sensitizers for the treatment of type II diabetes. zen-bio.compromega.com These assays typically involve culturing adipocytes, such as 3T3-L1 cells, and measuring their uptake of a labeled glucose analog, like 2-deoxyglucose, after treatment with the test compound. zen-bio.comresearchgate.net

While direct data on this compound is scarce, extracts from Symplocos cochinchinensis, the plant from which symplocosins are isolated, have shown significant antihyperglycemic activity in diabetic animal models. researchgate.netresearchgate.net However, one study noted that the isolated this compound compounds tested did not exhibit α-glucosidase inhibitory activity, suggesting that other constituents in the plant extract may be responsible for the observed antidiabetic effects. researchgate.net

Biochemical assays are essential for understanding how a compound interacts with its molecular target. youtube.com These assays, which can include methods like differential scanning fluorimetry (DSF) or cellular thermal shift assays (CETSA), help confirm direct binding between a compound and a protein, which is a critical step in validating a drug's mechanism of action. nih.gov

Currently, there is limited specific information in the public domain regarding biochemical assays performed to identify and validate the direct molecular targets of this compound. Such studies would be necessary to elucidate the precise mechanisms through which this compound exerts its biological effects, such as cytotoxicity. Target engagement studies help to deconvolve the specific proteins or pathways a compound modulates, distinguishing on-target from off-target effects. youtube.comnih.gov

Cell-Based Assays for this compound Activity (e.g., Glucose Uptake in Adipocytes, Cytotoxicity in Cancer Cell Lines)

In Vivo Pre-Clinical Efficacy Studies of this compound

In vivo studies involve the use of living organisms, typically animal models, to assess the efficacy and physiological effects of a potential drug in a complex biological system. news-medical.net These pre-clinical studies are critical for evaluating how a compound behaves within a whole organism before it can be considered for human trials. veeprho.comwuxibiologics.com

While the in vitro data for isolated this compound is limited, studies on extracts of Symplocos cochinchinensis provide some context for its potential in vivo activities.

CCl4-induced Oxidative Stress

Carbon tetrachloride (CCl4) is a well-established hepatotoxin used in animal models to induce oxidative stress and liver damage. nih.govnih.gov In a study investigating the effects of a Symplocos cochinchinensis leaf extract, pre-treatment of rats with the extract showed a significant protective effect against CCl4-induced liver toxicity. researchgate.net The extract reduced elevated levels of serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvic transaminase (SGPT), and lactate (B86563) dehydrogenase (LDH). Furthermore, it increased the levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), and glutathione peroxidase (GPx). researchgate.net These results suggest that compounds within the extract, potentially including symplocosins, possess antioxidant properties. researchgate.net

Diabetic Models

Animal models of diabetes, often induced by chemicals like streptozotocin (B1681764) (STZ), are commonly used to test potential antidiabetic agents. researchgate.net A hexane (B92381) extract of Symplocos cochinchinensis leaves was studied in a high-fat diet and low-dose STZ-induced type 2 diabetic rat model. researchgate.netresearchgate.net The study found that the extract demonstrated significant antihyperglycemic activity over a 28-day period, supporting the traditional use of the plant for diabetes. researchgate.netresearchgate.net However, as mentioned previously, isolated symplocosins themselves did not show α-glucosidase inhibitory activity, indicating the antidiabetic effects of the extract are likely due to a combination of compounds. researchgate.net

Neuropathic Pain Models

Various animal models exist to study neuropathic pain, a chronic condition resulting from nerve damage. nih.govnih.gov These models, such as chronic constriction injury (CCI) or partial sciatic nerve ligation (PSL), are essential for understanding the underlying mechanisms of pain and for testing new analgesic compounds. axisformacion.esresearchgate.net To date, specific studies evaluating the efficacy of isolated this compound in animal models of neuropathic pain have not been prominently reported in the scientific literature.

Establishing a dose-response relationship is a critical component of pre-clinical efficacy studies, as it helps determine the effective concentration range of a compound. plos.orgnih.gov

For the in vivo studies using Symplocos cochinchinensis extract, dose-dependent effects were observed. In the CCl4-induced oxidative stress model, the leaf extract was administered at doses of 250 and 500 mg/kg. researchgate.net Both doses produced a significant reduction in liver damage markers and a significant increase in antioxidant enzyme levels, with the activity being comparable to the standard drug, silymarin (B1681676) (25 mg/kg). researchgate.net

Similarly, in the diabetic rat model, the hexane extract of the leaves was tested at doses of 250 and 500 mg/kg, showing antihyperglycemic effects over the study period. researchgate.netresearchgate.net

Interactive Table: In Vivo Efficacy of Symplocos cochinchinensis Extract

Model Extract/Dose Key Findings Source
CCl4-induced Oxidative Stress in rats Leaf Extract (250 and 500 mg/kg) Reduced SGOT, SGPT, LDH; Increased SOD, CAT, GSH, GPx researchgate.net

It is important to reiterate that these dose-response findings pertain to the crude plant extract and not to the isolated compound this compound. Further research is required to determine the specific dose-response relationship and efficacy of purified this compound in these and other pre-clinical models.

Animal Models for Disease Conditions Relevant to this compound's Biological Actions (e.g., Neuropathic Pain, CCl4-induced oxidative stress, Diabetic Models)

Pharmacokinetic and Pharmacodynamic Studies of this compound (Pre-Clinical)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding a drug's journey through the body and its effects over time. nih.gov PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies examine the relationship between drug concentration and its pharmacological effect. nih.govresearchgate.net

Detailed pre-clinical pharmacokinetic and pharmacodynamic data for the isolated compound this compound are not widely available in the published literature. Such studies would be crucial to assess its bioavailability, half-life, and metabolism, which are critical parameters for determining its potential as a therapeutic agent. nih.govresearchgate.net Understanding the PK/PD profile is necessary to bridge the gap between in vitro activity and in vivo efficacy and to inform the design of potential future clinical trials. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
This compound K
Carbon tetrachloride
Silymarin
Streptozotocin
Serum glutamic-oxaloacetic transaminase (SGOT)
Serum glutamic-pyruvic transaminase (SGPT)
Lactate dehydrogenase (LDH)
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione (GSH)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not extensively available in the public domain. As a lignan (B3055560) glycoside, its pharmacokinetic profile would theoretically be influenced by several factors, including its enzymatic hydrolysis in the gut and subsequent metabolism by liver enzymes. nih.govresearchgate.net

Generally, the metabolic fate of natural compounds is investigated using in vitro models such as liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govcellgs.comwuxiapptec.com These assays help determine a compound's metabolic stability and identify potential metabolites. wuxiapptec.comdomainex.co.uk However, specific data from such studies for this compound are not currently reported.

The excretion pathways for lignans (B1203133) and their metabolites can vary, but often involve both renal and fecal routes. evitachem.com Without specific studies on this compound, its precise excretion profile in preclinical models remains uncharacterized.

Bioavailability and Systemic Exposure of this compound in Pre-Clinical Species

There is a lack of specific data from preclinical in vivo studies to definitively characterize the oral bioavailability and systemic exposure of this compound in any animal species. The bioavailability of many phytochemicals, particularly glycosides, can be low due to factors like poor absorption and significant first-pass metabolism. nih.gov

Pharmacokinetic studies in animal models, such as rats, are essential to determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which together describe the systemic exposure. nih.gov For this compound, such in vivo pharmacokinetic data has not been published. Therefore, no quantitative assessment of its bioavailability or systemic exposure can be provided at this time.

Structure Activity Relationship Sar Studies of Symplocosin and Its Analogs

Identification of Key Pharmacophores in Symplocosin

SAR studies have identified several key structural components of this compound and related compounds that are essential for their biological effects. For instance, in the context of α-glucosidase inhibition, specific moieties have been shown to significantly enhance the inhibitory activity. The essential pharmacophoric features include the 5-hydroxybenzoate group at the C-3 position, a hydroxyl group in the β-orientation at C-21, a carboxylic acid group at C-24, and the presence of a double bond at the Δ14,15 position. researchgate.net The combination of these features appears to be critical for potent inhibition of the α-glucosidase enzyme. researchgate.net

The core furofuran lignan (B3055560) structure is another critical pharmacophore. researchgate.net This central scaffold, consisting of two fused tetrahydrofuran (B95107) rings, provides the rigid framework upon which the various functional groups are oriented. The stereochemistry of this furofuran ring system also plays a role in the biological activity of these compounds. researchgate.net

Furthermore, the glycosidic linkage is a recurring feature in this compound and its analogs. The nature and position of the sugar moiety can influence the compound's solubility, bioavailability, and interaction with biological targets. For example, in some analogs, a glucuronic acid component has been identified, which may be formed during extraction and isolation procedures. jst.go.jp

Impact of Functional Group Modifications on this compound's Activity

Modification of the functional groups on the this compound scaffold has a profound impact on its biological activity. These modifications can alter the compound's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby influencing its interaction with target proteins. nih.gov

The substitution pattern on the aromatic rings of the lignan core is a key determinant of activity. For example, in the context of β-glucuronidase inhibition, the presence of nitro and chloro substituents has been shown to affect the binding position of the compounds in the active site of the enzyme. researchgate.net Conversely, the introduction of bulky substituents can lead to a decrease in inhibitory activity, likely due to steric clashes within the binding pocket. researchgate.net

The following table summarizes the impact of various functional group modifications on the biological activity of this compound analogs:

Modification Impact on Activity Target Enzyme Reference
5-hydroxybenzoate at C-3Increaseα-glucosidase researchgate.net
β-OH at C-21Increaseα-glucosidase researchgate.net
COOH at C-24Increaseα-glucosidase researchgate.net
Δ14,15 double bondIncreaseα-glucosidase researchgate.net
Nitro and Chloro substituents on aromatic ringAffects binding positionβ-glucuronidase researchgate.net
Bulky substituentsDecreaseβ-glucuronidase researchgate.net

Computational Approaches to this compound SAR (e.g., Molecular Docking, QSAR)

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in understanding the SAR of this compound and its analogs. nih.gov These in silico techniques provide a molecular-level understanding of the interactions between the ligands and their biological targets, guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations have been successfully employed to elucidate the binding modes of this compound analogs within the active sites of enzymes like α-glucosidase and β-glucuronidase. researchgate.net These studies have revealed that hydrogen bonds and hydrophobic interactions are the primary forces driving the binding of these inhibitors. researchgate.net For instance, docking studies have shown that potent inhibitors form key hydrogen bonds with amino acid residues in the active site of α-glucosidase. researchgate.net Similarly, the docking results for β-glucuronidase inhibitors have corroborated the experimental SAR data, explaining how different substituents influence the binding orientation and affinity. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For analogs of this compound, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors. These descriptors can be constitutional, topological, or quantum-chemical in nature. nih.gov While specific QSAR studies solely focused on this compound are not extensively detailed in the provided context, the general applicability of this method is well-established for similar classes of natural products. nih.govevitachem.com

The integration of molecular docking and QSAR provides a powerful platform for the rational design of novel this compound analogs with enhanced biological activities. nih.govdntb.gov.ua These computational approaches can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Analytical Methodologies for Symplocosin

Advanced Spectroscopic Techniques for Symplocosin Characterization and Quantificationscirp.orgresearchgate.netresearchgate.net

Spectroscopic methods are indispensable for determining the intricate molecular architecture of this compound and for its quantitative analysis. evitachem.com High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are primary tools, while chiroptical spectroscopy provides essential information on its stereochemistry. evitachem.comresearchgate.netnih.gov

High-Resolution NMR Spectroscopy Applications for this compound (1H, 13C, HSQC, HMBC, NOESY)scirp.orgresearchgate.netjst.go.jpresearchgate.net

High-resolution NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together its molecular puzzle.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. For instance, in a study of this compound C, a related triterpene saponin (B1150181), the ¹H-NMR spectrum revealed characteristic signals for four singlet methyls, two doublet methyls, one olefinic proton, and two anomeric protons, which are indicative of the sugar moieties. jst.go.jp

¹³C NMR (Carbon-13 NMR) complements the ¹H NMR by providing data on the carbon skeleton. In the analysis of this compound C, the ¹³C-NMR spectrum showed 41 distinct signals. jst.go.jp Eleven of these were attributed to the sugar units, while the remaining signals corresponded to the aglycone's methyl, methylene, methine, and quaternary carbons, including those involved in double bonds and carbonyl groups. jst.go.jp

2D NMR Techniques are crucial for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. columbia.edublogspot.com This is particularly useful for connecting different structural fragments, such as linking the sugar units to the aglycone and establishing the positions of substituents on the triterpene core. jst.go.jpresearchgate.net For example, in the structural elucidation of this compound C, HMBC correlations were vital in confirming the attachment position of the terminal arabinopyranose to the glucopyranosyl moiety. jst.go.jp

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.net In the analysis of a this compound analog, phase-sensitive NOESY was used to determine the equatorial position of a methyl group and the orientation of a side chain. researchgate.net

A study on symplocosins C–P utilized extensive 1D and 2D NMR data to elucidate their structures, comparing the spectroscopic data with those of known related compounds. jst.go.jp

Interactive Data Table: Representative NMR Data for a this compound Analog (this compound C) jst.go.jp

Position ¹³C NMR (δc) ¹H NMR (δH, J in Hz)
147.61.33 m
226.62.30 dd (12.6, 4.4)
378.74.18 m
12127.95.43 br s
13138.8-
28176.8-
1'95.86.07 d (7.2)
1''107.15.16 d (7.2)

High-Resolution Mass Spectrometry for this compound and its Metabolites (HR-ESI-MS, LC-MS, MS²)scirp.orgresearchgate.netresearchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of this compound and its metabolites with high accuracy.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is commonly used to determine the precise molecular weight and, consequently, the molecular formula of these compounds. researchgate.net For example, the elemental composition of symplocosionoside A was determined as C₂₄H₄₂O₁₁ by HR-ESI-MS. scirp.orgscirp.org Similarly, for this compound C, HR-ESI-MS provided a quasi-molecular ion peak at m/z 805.4329 [M + Na]⁺, which established its molecular formula as C₄₁H₆₆O₁₄. jst.go.jp

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is invaluable for analyzing complex mixtures containing this compound and for identifying its metabolites in biological samples. researchgate.net

MS² (Tandem Mass Spectrometry) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govncsu.edu The fragmentation pattern is like a fingerprint for the molecule and can help in its identification and structural elucidation. Public databases like MassBank of North America (MoNA) contain experimental LC-MS/MS data for this compound, including precursor m/z values and fragmentation spectra at different collision energies. nih.gov

Interactive Data Table: LC-MS/MS Fragmentation Data for this compound nih.gov

Parameter Value (Collision Energy: 10 V) Value (Collision Energy: 20 V)
Precursor Ion[M+Na]⁺[M+Na]⁺
Precursor m/z543.1823543.1823
Fragment m/z543.1881543.1795
Fragment m/z289.7082498.1201
Fragment m/z425.3573465.1381
Fragment m/z289.8324233.0745
Fragment m/z542.6808388.7652

Chiroptical Spectroscopy (e.g., ECD, CD, ORD) for this compound Stereochemistryresearchgate.netresearchgate.netresearchgate.net

Chiroptical spectroscopy encompasses techniques that probe the three-dimensional arrangement of atoms in chiral molecules like this compound. saschirality.org These methods are essential for determining the absolute configuration, which is crucial for the compound's biological activity.

Optical Rotation (OR) measures the rotation of plane-polarized light by a chiral compound and is a fundamental property used to characterize enantiomers. saschirality.org For instance, symplocosionoside A was reported to have a specific rotation of [α]D²⁵ -44.0. scirp.orgscirp.org

Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Quantum chemical calculations are often used in conjunction with experimental ECD/CD spectra to assign the absolute configuration of complex molecules. researchgate.netmdpi.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.

The absolute structure of symplocosionoside A was determined using the modified Mosher's method, a chemical and spectroscopic technique that relies on NMR analysis of diastereomeric esters, which can be considered an indirect chiroptical method. scirp.orgresearchgate.netresearchgate.net

Chromatographic Methods for this compound Purity Assessment and Quantificationevitachem.comscirp.org

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methods

HPLC and UHPLC are the cornerstones of modern chromatographic analysis of non-volatile compounds like this compound. mastelf.comphenomenex.com These techniques are routinely used for the purification of this compound from crude plant extracts. evitachem.com

HPLC (High-Performance Liquid Chromatography) is a robust and versatile method that has been a standard for decades. mastelf.comshimadzu.com It is used for both preparative scale isolation and analytical scale quantification. For example, the absolute configurations of the sugar moieties in symplocosionoside A were determined by HPLC analysis of its hydrolyzate. scirp.orgscirp.org

UHPLC (Ultra-High Performance Liquid Chromatography) is an advanced version of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. mastelf.comphenomenex.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for the analysis of complex samples and for high-throughput screening. phenomenex.com UHPLC coupled with mass spectrometry (UHPLC-MS) is a particularly powerful combination for the comprehensive metabolic profiling of plant extracts containing this compound and related compounds. nih.govchromatographyonline.com

Interactive Data Table: Comparison of HPLC and UHPLC mastelf.comphenomenex.com

Feature HPLC UHPLC
Operating PressureUp to 6,000 psiUp to 15,000 psi or more
Column Particle Size3–5 µm< 2 µm
ResolutionStandardHigher
Analysis TimeLongerFaster
SensitivityGoodEnhanced

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analogs

While this compound itself is a non-volatile glycoside and thus not directly amenable to GC-MS analysis, this technique can be applied to the analysis of its more volatile aglycone or smaller, volatile analogs that might be present in the source plant material. researchgate.net GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. It involves a gas chromatograph to separate the components of a sample, which are then introduced into a mass spectrometer for detection and identification. For instance, GC-MS analysis has been used to identify volatile compounds in the resin of C. africana, a plant from a different genus, highlighting its utility in the broader context of natural product analysis. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis of this compound-Containing Extracts (e.g., LC-HRMS, Molecular Networking)

The analysis of this compound in its natural sources, such as plant extracts, presents a significant analytical challenge due to the inherent complexity of the biological matrix. These extracts contain a multitude of structurally similar and isomeric compounds, necessitating highly efficient separation and detection technologies. Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the accurate identification and characterization of this compound within these complex mixtures.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), particularly Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for the metabolic profiling of natural extracts containing this compound. nih.govmdpi.com UPLC systems utilize columns with sub-2 µm particles, providing superior resolution, sensitivity, and speed compared to traditional HPLC. youtube.com When interfaced with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) detector, this setup allows for the precise mass measurement of both precursor and fragment ions, which is crucial for the confident annotation of compounds like this compound. nih.govmdpi.com

In a typical UPLC-Q-TOF-MS/MS analysis for plant metabolomics, a powdered plant sample is extracted, often with an aqueous methanol (B129727) solution, and the resulting supernatant is injected into the system. nih.gov Chromatographic separation is commonly achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. nih.govmdpi.com The mass spectrometer, usually equipped with an electrospray ionization (ESI) source, acquires data across a wide mass range. youtube.com The identification of this compound (pinoresinol glucoside) is then achieved by comparing its retention time, accurate mass, isotopic pattern, and MS/MS fragmentation data with those of an authentic standard or by matching against specialized databases and literature values. nih.govku.edu Studies utilizing this approach have successfully identified this compound among hundreds of other metabolites in extracts from Brassica rapa and Drynaria roosii. nih.govmdpi.com

The table below summarizes typical parameters for the analysis of this compound-containing extracts using UPLC-HRMS.

Table 1: Representative UPLC-HRMS Parameters for the Analysis of Plant Extracts

Parameter Setting Source(s)
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) nih.govmdpi.com
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water mdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 - 0.4 mL/min nih.govyoutube.com
Column Temperature 35 - 40 °C nih.govyoutube.com
Ionization Source Electrospray Ionization (ESI), positive/negative modes nih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) nih.govmdpi.com

| Acquisition Mode | MS/MS or Data-Dependent Acquisition (DDA) | researchgate.netnih.gov |

To navigate the vast datasets generated by LC-HRMS, advanced bioinformatics tools like molecular networking have become vital. researchgate.net Molecular networking, particularly using platforms like the Global Natural Products Social (GNPS), organizes MS/MS data based on fragmentation similarity. researchgate.net In this approach, spectra are represented as nodes in a network, and the similarity between their fragmentation patterns is represented by the edges connecting them. This allows for the visualization of entire families of structurally related compounds within a complex extract, even if many of them are unknown. researchgate.net

Research on Symplocos cochinchinensis, a known source of symplocosins, has effectively utilized molecular networking to guide the isolation of lignans (B1203133). researchgate.net By applying the preprocessed MS spectra to the GNPS platform, researchers could reliably target lignan-type metabolites for isolation. researchgate.net This strategy, sometimes combined with other statistical methods like Hierarchical Cluster Analysis (HCA), significantly accelerates the discovery and characterization of novel and known compounds related to this compound within a complex phytochemical background. researchgate.net

The power of hyphenated techniques is demonstrated by their ability to simultaneously detect a wide array of compounds alongside this compound in a single analytical run.

Table 2: Examples of Compounds Identified Alongside this compound in Complex Extracts via LC-MS

Compound Class Example Compounds Source(s)
Lignans & Coumarins Balanophonin, Epipinoresinol (B161446), Sesamin, Skimmin mdpi.com
Flavonoids Kaempferol Glycosides, Quercetin-3-O-sophoroside, Morin nih.govmdpi.com
Hydroxycinnamic Acids Sinapoyl Hydroxyferuloyl Gentiobiose Isomers nih.gov

| Glucosinolates | Glucohesperin | nih.gov |

Potential Therapeutic Applications and Disease Models Mechanistic Basis Pre Clinical

Symplocosin in Oncology Research: Pre-Clinical Mechanisms

Preliminary in vitro studies suggest that this compound and extracts containing it may possess anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Research indicates that this compound and related compounds can impede the growth of cancer cells and trigger programmed cell death. For instance, this compound K, an oleanane-type saponin (B1150181) structurally related to this compound, has demonstrated moderate cytotoxicity against A549 lung cancer cells. researchgate.net Similarly, extracts from Symplocos cochinchinensis, a known source of this compound, have been shown to inhibit the proliferation of SW480 human colon cancer cells. These extracts were found to induce cell apoptosis and cause cell cycle arrest at the G2/M phase, and these effects are potentially linked to the inhibition of the AKT/mTOR signaling pathway. researchgate.net

The induction of apoptosis is a key mechanism for many anti-cancer agents. nih.govmdpi.com It can be triggered through various signaling pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.comscielo.br While direct studies on this compound's specific apoptotic pathway are limited, the activity of extracts containing it suggests a potential role in modulating these cellular processes. researchgate.net The ability of certain compounds to induce apoptosis in cancer cells can be linked to their interference with signaling pathways or the promotion of oxidative stress. evitachem.com

Table 1: Pre-clinical Anti-proliferative and Apoptotic Effects of this compound and Related Compounds

Compound/Extract Cell Line Observed Effects Potential Mechanism of Action
This compound K A549 (Lung Cancer) Moderate cytotoxicity. researchgate.net Not specified

This table is for informational purposes and is based on pre-clinical data. The findings are not indicative of human clinical efficacy.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. While direct evidence for this compound's anti-angiogenic activity is still emerging, some studies on related compounds and extracts suggest a potential role in this area. The broader class of lignans (B1203133), to which this compound belongs, has been investigated for various biological activities, including anti-cancer effects that may involve the modulation of angiogenesis. researchgate.net Further research is necessary to specifically elucidate the effects of this compound on angiogenesis and the underlying molecular mechanisms.

Anti-proliferative and Apoptotic Mechanisms of this compound in Cancer Cell Lines

This compound in Inflammation and Immune Disorders: Mechanistic Insights

This compound and plant extracts containing it have demonstrated potential anti-inflammatory effects in pre-clinical models, primarily through the modulation of cytokine production and the inhibition of key inflammatory pathways.

Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. nih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are often elevated in inflammatory conditions. nih.govfrontiersin.org Pre-clinical studies have shown that extracts from plants known to contain this compound can modulate the production of these cytokines. For example, a methanol (B129727) extract of Symplocos sumuntia was found to suppress the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in lipopolysaccharide (LPS)-induced BV2 microglial cells. researchgate.net The balance between pro-inflammatory and anti-inflammatory cytokines is critical in controlling inflammation, and compounds that can modulate this balance are of therapeutic interest. nih.gov

The anti-inflammatory effects of this compound and related compounds appear to be mediated through the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov Research has shown that lariciresinol (B1674508) glycoside, a compound related to this compound, exhibits potent anti-inflammatory activity through the NF-κB signaling pathway. nih.gov Furthermore, extracts from Symplocos sumuntia have been shown to suppress the nuclear translocation of NF-κB/p65 and the phosphorylation of MAPKs like JNK in LPS-activated microglial cells. researchgate.net The MAPK pathway is another critical signaling cascade involved in inflammation. nih.gov

Table 2: Pre-clinical Anti-inflammatory Mechanisms of this compound and Related Compounds

Compound/Extract Model Observed Effects Potential Mechanism of Action
Symplocos sumuntia Extract LPS-induced BV2 microglial cells Suppression of IL-6 and TNF-α production. researchgate.net Inhibition of NF-κB and MAPK (JNK) pathways. researchgate.net

This table is for informational purposes and is based on pre-clinical data. The findings are not indicative of human clinical efficacy.

Modulation of Cytokine Production by this compound

This compound in Neurodegenerative Research: Pre-Clinical Evidence

The investigation of this compound in the context of neurodegenerative diseases is an emerging area of research. nih.govnih.govfrontiersin.orgresearchgate.net Neuroinflammation is increasingly recognized as a key component in the pathogenesis of many neurodegenerative disorders. researchgate.netemulatebio.com Given the anti-inflammatory properties observed for this compound and related compounds, it is plausible that they may offer neuroprotective effects.

Extracts from plants containing this compound have shown anti-neuroinflammatory activity. For instance, an extract of Symplocos sumuntia demonstrated anti-inflammatory effects in microglial cells, which are the primary immune cells of the central nervous system. researchgate.net By inhibiting inflammatory pathways like NF-κB and MAPK in these cells, such compounds could potentially mitigate the neuroinflammatory processes that contribute to neuronal damage in neurodegenerative conditions. researchgate.net However, direct pre-clinical studies using specific neurodegenerative disease models are needed to validate this hypothesis and to understand the full therapeutic potential of this compound in this area.

Neuroprotective Effects of this compound in In Vitro Models

While direct studies on this compound are nascent, research into its core structure, pinoresinol (B1678388), provides significant insight into its neuroprotective potential. Lignans as a class are recognized for their protective effects against neurological diseases. mdpi.com The human neuroblastoma SH-SY5Y cell line is a frequently used in vitro model for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netmednexus.orgjsurgmed.comresearchgate.net

Studies on pinoresinol, the aglycone of this compound, have demonstrated protective effects against glutamate-induced excitotoxicity in HT22 hippocampal neuronal cells. Furthermore, pinoresinol has been shown to increase calcium influx in neuro2a cells without inducing cell death at concentrations up to 50 µM, which may facilitate synaptic plasticity. sci-hub.se Research on a related compound, pinoresinol diglucoside (PDG), has shown it can protect against neuronal apoptosis by modulating the Bcl-2/Bax protein ratio and down-regulating key executioner proteins like cleaved caspase-3. researchgate.net

The neuroprotective mechanisms of related lignans have been explored in various cell models. For instance, in PC-12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, lignans have been shown to offer protection against oxidative stress (H2O2-induced damage) through the activation of the PI3K/Akt/GSK-3β/NRF2 signaling pathway. researchgate.net The activation of the Nrf2/heme oxygenase-1 (HO-1) pathway is a critical defense mechanism against oxidative stress, and its modulation by pinoresinol diglucoside has been observed in animal models of brain injury. nih.gov

Table 1: In Vitro Neuroprotective Activity of Pinoresinol (Aglycone of this compound)

Cell LineInducing AgentObserved EffectPotential MechanismReference
HT22 (mouse hippocampal)GlutamatePrevents cell deathAnti-excitotoxicity sci-hub.se
Neuro2a (mouse neuroblastoma)-Increased calcium influxModulation of synaptic function sci-hub.se
PC-12 (rat pheochromocytoma)H₂O₂Protection from oxidative stress damage (by related lignans)Activation of PI3K/Akt/GSK-3β/NRF2 pathway researchgate.net

Modulation of Neuroinflammation by this compound

Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature of many neurodegenerative disorders. The ability of a compound to modulate microglial activation is therefore a significant therapeutic indicator. The BV2 microglial cell line is a standard model for assessing anti-neuroinflammatory effects in vitro. nih.govresearchgate.netresearchgate.netbiomolther.orgnih.gov

Studies on pinoresinol have shown potent anti-inflammatory activity in microglial cells. In lipopolysaccharide (LPS)-activated primary microglia, pinoresinol inhibited the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov The mechanism for this inhibition involves the suppression of the extracellular-signal-regulated kinase (ERK) 1/2 mitogen-activated protein kinase (MAPK) phosphorylation and the nuclear factor-kappaB (NF-κB) dependent pathway. researchgate.netnih.gov The NF-κB signaling pathway is a critical regulator of inflammatory responses. nih.gov

Furthermore, a methanol extract of Symplocos sumuntia, a plant from the same genus as sources of this compound, demonstrated significant anti-inflammatory effects in LPS-stimulated BV2 microglial cells. nih.govresearchgate.net The extract inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and suppressed the nuclear translocation of NF-κB/p65. nih.govresearchgate.net Research on pinoresinol diglucoside supports these findings, showing it can reduce the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway. researchgate.net

Table 2: In Vitro Anti-Neuroinflammatory Activity of Pinoresinol (Aglycone of this compound)

Cell LineInducing AgentInhibited MediatorsSignaling PathwayReference
Primary MicrogliaLPSNO, PGE₂, TNF-α, IL-1β, IL-6NF-κB, ERK1/2 MAPK researchgate.netnih.gov
BV2 MicrogliaLPSNO, iNOS, COX-2, IL-6, TNF-α, IL-1β (by Symplocos extract)NF-κB/p65, JNK MAPK nih.govresearchgate.net

Other Emerging Therapeutic Avenues for this compound (e.g., Metabolic Disorders, Cardiovascular Health)

Beyond neuroprotection, preliminary research points towards other health benefits of this compound, particularly in relation to metabolic and cardiovascular systems.

Metabolic Disorders:

The potential of this compound in metabolic regulation has been suggested by studies on extracts from plants in which it is found. A 70% ethanol (B145695) extract of Symplocos cochinchinensis, a known source of this compound, was found to have a stimulatory effect on glucose uptake in 3T3-L1 adipocyte cells. nih.govresearchgate.netresearchgate.net The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis and insulin-mediated glucose transport. nih.govnih.gov Further investigation into the ethanolic extract of S. cochinchinensis bark confirmed its ability to enhance insulin-dependent glucose uptake, showing a 3-fold increase in L6 myotubes, and reduce triglyceride accumulation in 3T3-L1 cells. plos.orgnih.gov These effects are partly attributed to the inhibition of the α-glucosidase enzyme, which plays a role in carbohydrate digestion. plos.orgnih.gov The activity of the extract was linked to improved insulin (B600854) sensitivity. plos.orgnih.gov

Cardiovascular Health:

Epidemiological studies have associated the consumption of foods rich in lignans, such as those found in Brassica vegetables which contain this compound (pinoresinol glucoside), with a reduced risk of cardiovascular disease. nih.gov The considerable antioxidant potential of this compound, demonstrated in various in vitro assays, likely contributes to this protective effect. nih.gov Additionally, some furofuran lignans have been reported to inhibit cAMP phosphodiesterase, an enzyme involved in cellular signaling. researchgate.net The inhibition of this enzyme is a mechanism shared by some antihypertensive drugs, suggesting a potential role for this compound in cardiovascular health management. researchgate.net

Future Directions and Research Challenges in Symplocosin Studies

Deeper Elucidation of Symplocosin Biosynthetic Enzymes and Pathways

A thorough understanding of how this compound is naturally synthesized in plants is crucial for its biotechnological production. While it is known to be a lignan (B3055560) glycoside, the specific enzymes and the complete biosynthetic pathway are not fully characterized. researchgate.netoup.comnih.gov Identifying and characterizing the genes encoding the enzymes responsible for the key steps in this compound biosynthesis, such as the initial coupling of monolignol units and subsequent glycosylation, is a primary research goal. researchgate.netoup.com Techniques like transcriptomics and proteomics of Symplocos species can help identify candidate genes. mdpi.com Subsequent functional characterization of these enzymes, for instance through expression in heterologous systems like yeast or E. coli, will be necessary to confirm their roles. researchgate.net This knowledge can then be applied to metabolic engineering strategies to enhance the production of this compound in its native plant or to reconstruct the pathway in a microbial host for industrial-scale fermentation. ku.eduresearchgate.net

Identification of Novel this compound Targets and Signaling Pathways

While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still lacking. nih.gov Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, can be employed to identify the direct binding partners of this compound within the cell. Furthermore, global omics analyses, including transcriptomics, proteomics, and metabolomics, of cells or organisms treated with this compound can reveal the downstream signaling cascades that are affected. nih.gov This could uncover novel therapeutic applications for this compound and provide insights into its mechanism of action. For instance, investigating its effects on key signaling pathways implicated in various diseases, such as the NF-κB, MAPK, and PI3K/Akt pathways, could reveal its potential as an anti-inflammatory or anti-cancer agent. nih.govresearchgate.netresearchgate.net

Development of Advanced Delivery Systems for this compound in Pre-Clinical Models

Like many natural products, this compound may face challenges with bioavailability, solubility, and stability in a physiological environment, which can limit its therapeutic efficacy. researchgate.net The development of advanced drug delivery systems is therefore critical for its pre-clinical evaluation. Encapsulating this compound in nanoparticles, liposomes, or micelles could improve its solubility and protect it from premature degradation. These delivery systems can also be engineered for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing potential side effects. The evaluation of these formulations in animal models of disease will be a crucial step in assessing the therapeutic potential of this compound and its prospects for clinical development.

Comparative Studies of this compound with Other Related Natural Products and Synthetic Analogs

This compound belongs to the lignan class of natural products, which includes many other compounds with interesting biological activities. nih.govnih.gov Comparative studies of this compound with structurally related lignans (B1203133) can provide valuable structure-activity relationship (SAR) insights. This involves synthesizing a library of this compound analogs with systematic modifications to different parts of the molecule and evaluating their biological activities. researchgate.net This information is invaluable for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Cheminformatic analyses can be used to compare the physicochemical properties and structural features of this compound and its analogs with those of other known drugs and natural products, helping to guide the design of more drug-like compounds. nih.gov

Leveraging Big Data and AI in this compound Research (e.g., Metabolomics, Chemoinformatics)

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Symplocosin from natural sources, and how can extraction yields be optimized?

  • Methodological Answer :

  • Step 1 : Begin with solvent extraction (e.g., ethanol or methanol) to solubilize this compound from plant matrices. Adjust solvent polarity based on compound solubility .
  • Step 2 : Employ column chromatography (silica gel or HPLC) for purification. Monitor purity via TLC or HPLC-UV .
  • Step 3 : Optimize variables (temperature, pH, solvent-to-material ratio) using factorial design experiments. Record yield percentages in tabular form (e.g., Table 1: Solvent Efficiency Comparison) .
  • Pitfalls : Inconsistent yields may arise from seasonal variations in plant material or incomplete solvent removal .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure, and how should data interpretation be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign proton/carbon signals. Cross-validate with literature data .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula. Compare fragmentation patterns with databases .
  • Validation : Ensure sample purity (>95%) via HPLC. Replicate analyses to rule out artifacts .

Advanced Research Questions

Q. How should researchers design in vitro experiments to investigate this compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Hypothesis-Driven Design : Formulate a testable hypothesis (e.g., "this compound inhibits Enzyme X via competitive binding").
  • Assay Selection : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) with positive/negative controls .
  • Dose-Response Analysis : Apply logarithmic concentration ranges (e.g., 0.1–100 µM) to calculate IC₅₀ values. Use statistical software (e.g., GraphPad Prism) for curve fitting .
  • Data Reproducibility : Triplicate experiments and include blinded analyses to minimize bias .

Q. What strategies are effective in resolving contradictions between published data on this compound’s pharmacological efficacy?

  • Methodological Answer :

  • Systematic Review : Aggregate studies using PRISMA guidelines. Filter by assay type (e.g., in vivo vs. in vitro) and dosage .
  • Meta-Analysis : Statistically integrate results using random-effects models. Address heterogeneity via subgroup analysis (e.g., species-specific responses) .
  • Critical Appraisal : Evaluate confounding variables (e.g., solvent used in delivery, sample purity) and study power .

Q. How can researchers optimize synthetic pathways for this compound derivatives to enhance bioactivity?

  • Methodological Answer :

  • Retrosynthetic Analysis : Identify key functional groups for modification (e.g., hydroxylation, glycosylation).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives iteratively and test in bioassays (e.g., antimicrobial MIC assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Data Presentation and Reproducibility

Q. What are the best practices for documenting this compound-related experimental procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify equipment models (e.g., HPLC column type), reagent sources, and software versions .
  • Supplementary Materials : Include raw spectra, chromatograms, and statistical code in open-access repositories (e.g., Zenodo) .
  • Negative Results : Report failed experiments (e.g., ineffective extraction methods) to prevent redundancy .

Tables for Methodological Reference

Table 1: Common Pitfalls in this compound Research

IssueSolutionEvidence
Low extraction yieldOptimize solvent polarity via Hansen solubility parameters
Spectral artifactsValidate NMR/MS with purified standards
Inconsistent bioactivityStandardize cell culture conditions (e.g., passage number)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.